Cyclobutyl(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride
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Overview
Description
Cyclobutyl(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a cyclobutyl group attached to a piperazine ring, which is further substituted with a 3,5-dimethylisoxazole moiety.
Mechanism of Action
Mode of Action
Isoxazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Without specific information on “Cyclobutyl(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride”, it’s difficult to determine the exact biochemical pathways it affects. Isoxazole derivatives, however, have been found to affect various biochemical pathways .
Result of Action
Isoxazole derivatives have been found to have various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclobutyl(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride typically involves multiple steps, starting with the preparation of the piperazine core. The cyclobutyl group is then introduced through a series of reactions, including nucleophilic substitution and subsequent cyclization
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and controlled conditions to ensure purity and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: Cyclobutyl(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and amines.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: In biological research, Cyclobutyl(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride may be used to study enzyme inhibition or receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic interventions in various diseases.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Comparison with Similar Compounds
Cyclobutyl(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone:
This compound is similar but lacks the hydrochloride moiety.
Cyclobutyl(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)ethanone:
This compound has an ethanone group instead of a methanone group.
Cyclobutyl(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)carboxylic acid:
This compound features a carboxylic acid group instead of a methanone group.
Uniqueness: Cyclobutyl(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride is unique due to its specific structural features, which allow for distinct interactions with biological targets and chemical reactivity. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Properties
IUPAC Name |
cyclobutyl-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2.ClH/c1-11-14(12(2)20-16-11)10-17-6-8-18(9-7-17)15(19)13-4-3-5-13;/h13H,3-10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQFHQDXXAUSTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)C3CCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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